molecular formula C8H9BrN2O2 B13044929 Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate

Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate

Cat. No.: B13044929
M. Wt: 245.07 g/mol
InChI Key: HJXOWSCSXPXDNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate typically involves the bromination of 5-methylpyrimidine-4-carboxylate followed by esterification with ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Antibacterial Activity

Pyrimidine derivatives have shown promising antibacterial properties against various bacterial strains. For instance, some pyrimidine-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundGram-positive bacteriaGram-negative bacteria
Compound aMIC >100 μg/mL (B. subtilis, E. faecalis)MIC >125 μg/mL (E. coli, P. aeruginosa)
Compound bMIC >100 μg/mL (B. subtilis, E. faecalis)MIC >125 μg/mL (E. coli, P. aeruginosa)
Compound cMIC 75 μg/mL (B. subtilis), 125 μg/mL (E. faecalis)MIC <125 μg/mL (E. coli), 150 μg/mL (P. aeruginosa)

Enzyme Inhibition

Some pyrimidine-based compounds have shown potential as enzyme inhibitors. For example, certain derivatives have been investigated for their ability to inhibit BasE, an enzyme involved in siderophore biosynthesis in Acinetobacter baumannii .

Case Study: BasE Inhibition

A systematic series of analogues based on 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15) were synthesized and evaluated. The most potent analogue, compound 67, demonstrated a KD of 2 nM against BasE .

Neuroprotective Properties

Some pyrimidine-containing compounds have shown promise in addressing neurodegenerative disorders. For instance, certain chromeno[3,2-c]pyridine derivatives have demonstrated potential anti-Alzheimer's disease properties .

Research Findings:

  • Inhibitory activities against monoamine oxidase A and B (MAO A and B)
  • Inhibition of acetyl- and butyrylcholinesterase (AChE and BChE)
  • Anti-aggregation activity against β-amyloid
  • One compound showed potent and selective inhibition of human MAO B (IC50 = 0.89 μM)
  • Demonstrated neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y)

Structure-Activity Relationship

While the specific biological activity of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate is not directly reported, its structural features suggest potential biological relevance:

  • The pyrimidine ring is a common scaffold in many biologically active compounds .
  • The presence of a bromine substituent may influence the compound's lipophilicity and binding properties .
  • The ethyl carboxylate group could potentially be involved in hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 6-bromo-5-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-5(2)7(9)11-4-10-6/h4H,3H2,1-2H3

InChI Key

HJXOWSCSXPXDNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Br)C

Origin of Product

United States

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